molecular formula C15H10BrCl2NO3 B2777446 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 892710-69-9

7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2777446
CAS RN: 892710-69-9
M. Wt: 403.05
InChI Key: BCWCEXBCRYECPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BD-1063 belongs to the class of selective kappa-opioid receptor antagonists, which are compounds that can block the activity of the kappa-opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction, and its modulation has been shown to have therapeutic benefits in a range of conditions.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthetic Pathways and Potential Applications : The compound, 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is a part of broader research into novel chemical entities with significant potential in biomedical applications. Research on similar compounds has shown a wide range of synthetic pathways leading to the creation of derivatives with varied biological activities, including antimicrobial properties. For instance, studies have demonstrated the synthesis of acylthioureas and their tested interaction with bacterial cells, highlighting their significant anti-pathogenic activity especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings suggest that derivatives of the mentioned compound may offer pathways to developing novel antimicrobial agents with antibiofilm properties.

Synthesis for CCR5 Antagonists

  • Development of Orally Active Antagonists : Another area of research involves the synthesis of compounds for potential use as CCR5 antagonists, which are crucial in the development of treatments for diseases like HIV. A practical method of synthesizing an orally active CCR5 antagonist using a similar compound as an intermediate was developed, showcasing the compound's versatility in medicinal chemistry (Ikemoto et al., 2005). This research underscores the significance of such compounds in the synthesis of therapeutically relevant molecules.

Antitumor Potential

  • Broad-spectrum Antitumor Agents : The compound belongs to a class of chemicals that have been explored for their antitumor properties. Research on related compounds has shown that certain derivatives can act as prodrug modifications, displaying curative activity against leukemia and suggesting a potential for acting against solid tumors (Stevens et al., 1984). These findings highlight the compound's potential application in developing new antitumor agents.

properties

IUPAC Name

6-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-10-7-14-13(21-3-4-22-14)6-9(10)15(20)19-12-5-8(17)1-2-11(12)18/h1-2,5-7H,3-4H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCEXBCRYECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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